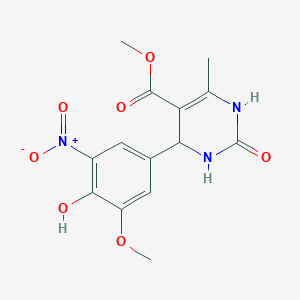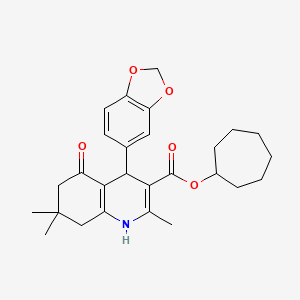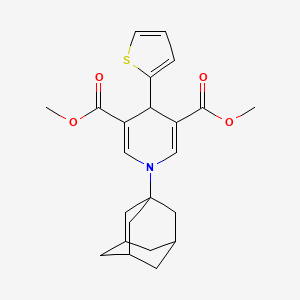![molecular formula C16H17N3O2S B3984781 2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE](/img/structure/B3984781.png)
2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE
Overview
Description
2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE is a complex organic compound that features a quinazoline core with a thiophene ring and a propanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Attachment of the Propanamide Side Chain: This step involves the amidation of the quinazoline-thiophene intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its ability to interact with specific proteins.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]ACETAMIDE: Similar structure but with an acetamide side chain.
2-METHYL-N-[5-OXO-7-(FURAN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE lies in its specific combination of a quinazoline core with a thiophene ring and a propanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9(2)15(21)19-16-17-8-11-12(18-16)6-10(7-13(11)20)14-4-3-5-22-14/h3-5,8-10H,6-7H2,1-2H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMWIVBLLPUGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B3984700.png)

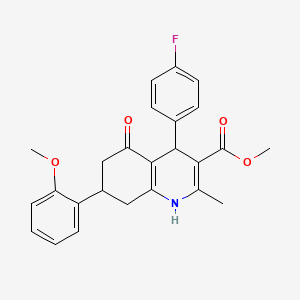
![2-bromo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3984730.png)
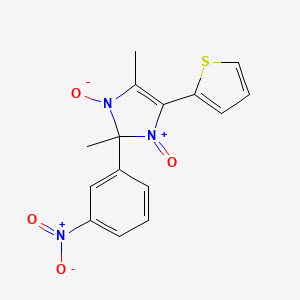
![1-(Furan-2-carbonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3984741.png)
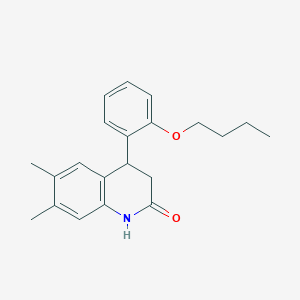
![methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3984753.png)
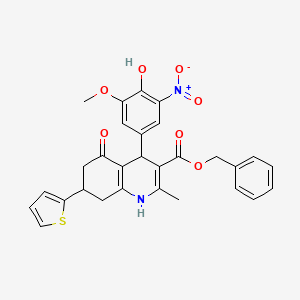
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984765.png)

